"2-(3-Fluorophenyl)propan-2-amine" CAS number 689232-61-9
"2-(3-Fluorophenyl)propan-2-amine" CAS number 689232-61-9
An In-Depth Technical Guide to 2-(3-Fluorophenyl)propan-2-amine Hydrochloride (CAS: 689232-61-9)
Introduction and Strategic Significance
2-(3-Fluorophenyl)propan-2-amine, particularly as its hydrochloride salt (CAS No. 689232-61-9), represents a strategically important building block for medicinal chemistry and drug development.[1][2] Its structure, featuring a fluorinated phenyl ring and a gem-dimethyl substituted primary amine, offers a unique combination of physicochemical properties that are highly desirable in modern therapeutic design.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[3] The meta-position of the fluorine atom on the phenyl ring subtly alters the electronic properties of the molecule without introducing significant steric hindrance, a feature often exploited to fine-tune interactions with biological targets. Furthermore, the 2-amino-2-methylpropane (neopentylamine) moiety provides a sterically hindered primary amine, which can influence pKa and resist metabolic degradation pathways that affect less substituted amines. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis, characterization, and potential applications of this valuable compound, emphasizing the causal logic behind the recommended protocols.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for 2-(3-Fluorophenyl)propan-2-amine and its hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 74702-89-9 | 689232-61-9 | [1][4] |
| Molecular Formula | C₉H₁₂FN | C₉H₁₃ClFN | [2][4] |
| Molecular Weight | 153.20 g/mol | 189.66 g/mol | [4] |
| IUPAC Name | 2-(3-fluorophenyl)propan-2-amine | 2-(3-fluorophenyl)propan-2-amine;hydrochloride | N/A |
| SMILES | CC(C)(C1=CC(F)=CC=C1)N | CC(N)(C1=CC=CC(F)=C1)C.[H]Cl | [1] |
| MDL Number | MFCD11584348 | MFCD11870091 | [2][4] |
Synthesis and Mechanistic Rationale
The synthesis of tertiary carbinamines such as 2-(3-Fluorophenyl)propan-2-amine requires a robust and logical synthetic strategy. A common and effective approach involves the construction of the tertiary carbon center followed by the introduction of the amine functionality. The following multi-step synthesis is proposed, leveraging well-understood and scalable reaction classes.
Proposed Synthetic Pathway
The chosen pathway proceeds via a Grignard reaction to form a key tertiary alcohol intermediate, which is then converted to the target primary amine using the Ritter reaction. This approach is selected for its reliability and the commercial availability of the starting materials.
Caption: Proposed multi-step synthesis of 2-(3-Fluorophenyl)propan-2-amine HCl.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 2-(3-Fluorophenyl)propan-2-ol
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Rationale: This two-step, one-pot Grignard reaction sequence is an efficient method for constructing the tertiary alcohol from a nitrile. The first equivalent of methylmagnesium bromide adds to the nitrile to form an imine intermediate, which is hydrolyzed in situ during the workup of the second step to a ketone.[5][6] The second equivalent of Grignard reagent then adds to this ketone to form the desired tertiary alcohol.[7]
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 2.2 equivalents) to the stirred THF.
-
Prepare a solution of 3-fluorobenzonitrile (1.0 equivalent) in dry THF and add it dropwise to the Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 2-(3-fluorophenyl)propan-2-ol. Purification can be achieved via column chromatography if necessary.
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Step 3 & 4: Synthesis of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride
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Rationale: The Ritter reaction is a classic and effective method for converting tertiary alcohols into N-substituted amides using a nitrile under strong acidic conditions.[8] The resulting N-acetyl intermediate is then hydrolyzed under basic conditions to yield the primary amine. Subsequent treatment with hydrochloric acid provides the stable and more easily handled hydrochloride salt.
-
Protocol:
-
To a flask, add acetonitrile (CH₃CN, 5.0 equivalents) and cool to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 2.0 equivalents), keeping the temperature below 10 °C.
-
Add a solution of 2-(3-fluorophenyl)propan-2-ol (1.0 equivalent) in acetonitrile dropwise to the acidic solution.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a strong aqueous base (e.g., 6M NaOH) to pH > 12.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the amide intermediate.
-
After cooling, extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free-base amine.
-
Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 2-(3-fluorophenyl)propan-2-amine hydrochloride as a solid.
-
Comprehensive Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and structure of the final compound. A multi-technique approach provides a self-validating system of characterization.
Caption: A comprehensive analytical workflow for quality control.
Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The six protons of the two equivalent methyl groups will appear as a singlet around 1.5-1.7 ppm. The aromatic protons will exhibit a complex multiplet pattern between 7.0-7.5 ppm due to proton-proton and proton-fluorine coupling. The amine protons (or ammonium protons in the HCl salt) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[9]
-
Mass Spectrometry (MS): Using electrospray ionization (ESI+), the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 154.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The fragmentation pattern in EI or CID would likely show a primary loss of a methyl radical (M-15) to form a stable benzylic cation.[10]
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with a C18 column. A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid, with UV detection at ~254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of primary amines by GC can result in poor peak shape and tailing.[11]
-
Rationale for Derivatization: To improve chromatographic performance and volatility, the amine should be derivatized. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a standard and effective choice.[12] This procedure converts the polar primary amine into a less polar, more volatile trifluoroacetamide derivative, resulting in sharp, symmetrical peaks.
-
Protocol for Derivatization:
-
Dissolve a small sample (~1 mg) of the free base in a suitable solvent (e.g., 200 µL of ethyl acetate).
-
Add trifluoroacetic anhydride (TFAA, ~50 µL).
-
Heat the mixture at 60-70 °C for 20 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in ethyl acetate for GC-MS injection.
-
-
Applications in Drug Discovery
2-(3-Fluorophenyl)propan-2-amine is not an end-product therapeutic but rather a critical intermediate. Its structural motifs are found in compounds targeting a range of biological systems.
-
Neurological Disorders: Analogs such as 2-(4-Fluorophenyl)propan-2-amine are explored as precursors for compounds aimed at treating neurological disorders.[13] The fluorinated phenethylamine scaffold is known to interact with neurotransmitter systems, suggesting potential applications in conditions like ADHD or depression.[13]
-
Kinase Inhibition: The fluorophenyl group is a common feature in modern kinase inhibitors, where it can form favorable interactions, including hydrogen bonds, within the ATP-binding pocket of the enzyme.[14] The specific amine scaffold of the title compound can serve as a key anchor point or a vector for further chemical elaboration to build more complex and selective inhibitors.
-
Metabolic "Blocking": The gem-dimethyl group adjacent to the amine can act as a "metabolic shield," sterically hindering access by metabolizing enzymes such as monoamine oxidases (MAOs) or cytochrome P450s. This can increase the half-life and oral bioavailability of a drug candidate derived from this building block.[15]
Conclusion
As demonstrated, 2-(3-Fluorophenyl)propan-2-amine hydrochloride is a high-value chemical tool for researchers in drug discovery. Its synthesis, while requiring multiple steps, relies on well-established and scalable chemical transformations. The provided analytical protocols, emphasizing the causal need for techniques like derivatization in GC-MS, ensure that scientists can confidently verify the quality of this intermediate. The strategic incorporation of its structural features—a meta-fluoro group for electronic modulation and a sterically shielded primary amine for metabolic stability—makes it a compelling building block for the development of next-generation therapeutics.
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